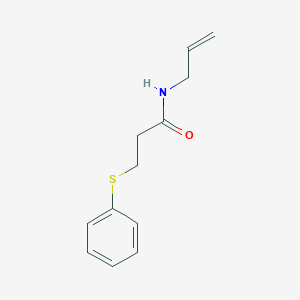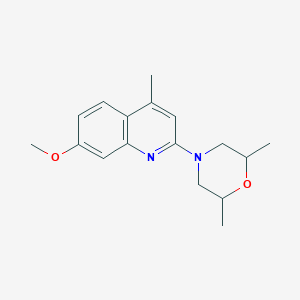![molecular formula C18H20N4O2 B5153191 ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress.
Biochemical and physiological effects:
Studies have shown that ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been found to be relatively non-toxic to normal cells, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate in lab experiments is its relatively low toxicity to normal cells. This makes it a safer alternative to other compounds that may have more severe side effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate. Some of these include:
1. Further optimization of the synthesis method to improve yield and purity of the product.
2. Investigation of the mechanism of action to better understand how this compound exerts its therapeutic effects.
3. Development of novel formulations to improve the solubility and bioavailability of this compound.
4. In vivo studies to evaluate the efficacy and safety of this compound in animal models.
5. Clinical trials to evaluate the potential therapeutic applications of this compound in humans.
Conclusion:
Ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate is a promising compound that has shown potential therapeutic applications in various studies. Its low toxicity to normal cells and ability to induce apoptosis in cancer cells make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate involves the reaction of 3-(1-piperidinyl)quinoxalin-2(1H)-one with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then further converted to the final product. This synthesis method has been optimized to yield high purity and yield of the product.
科学研究应用
Ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate has been studied extensively for its potential therapeutic applications. It has shown promising results in various studies, including:
1. Anticancer activity: Ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: This compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory activity: Ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: This compound has also been found to possess antioxidant activity, which can help to protect against oxidative stress-related diseases.
属性
IUPAC Name |
ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-24-18(23)13(12-19)16-17(22-10-6-3-7-11-22)21-15-9-5-4-8-14(15)20-16/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKYYXDWXUOEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)
![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)

![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)
![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5153178.png)


![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)